ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate
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Overview
Description
Ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[73002,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate typically involves multiple steps. One common method includes the reaction of 2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate with appropriate reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
Ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate has been explored for various scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.
Comparison with Similar Compounds
Ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate can be compared with other similar compounds, such as:
2-ethylhexyl 10-ethyl-4,4-dimethyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate: This compound shares a similar core structure but differs in its functional groups and overall reactivity.
Coumarin derivatives: These compounds also contain heterocyclic structures and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(4,5-dimethyl-7-oxo-3,10-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraen-12-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-4-19-10(17)5-9-6-20-14-15-12(18)11-7(2)8(3)21-13(11)16(9)14/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYILUKUQNGSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=NC(=O)C3=C(N12)SC(=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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